molecular formula C16H17FN2O B5465893 N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea

N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea

Cat. No. B5465893
M. Wt: 272.32 g/mol
InChI Key: FJVLTBPSEJBYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea, also known as DFU, is a chemical compound that has been widely used in scientific research due to its unique properties. DFU is a potent inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which plays a crucial role in the synthesis of triglycerides.

Mechanism of Action

N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea exerts its inhibitory effect on DGAT by binding to the active site of the enzyme and preventing the formation of triglycerides. DGAT catalyzes the final step in the synthesis of triglycerides by transferring an acyl group from acyl-CoA to diacylglycerol. By inhibiting DGAT, this compound reduces the synthesis of triglycerides and promotes the breakdown of existing triglycerides, leading to a reduction in lipid accumulation.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DGAT, this compound has been shown to have other biochemical and physiological effects. This compound has been reported to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. AMPK activation leads to an increase in glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation. This compound has also been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea has several advantages as a research tool. It is a potent and specific inhibitor of DGAT, which allows for the investigation of the role of DGAT in various physiological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in some experimental settings. This compound also has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of DGAT.

Future Directions

N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea has several potential future directions in scientific research. One direction is the development of new DGAT inhibitors based on the structure of this compound. This compound has a unique chemical structure that could be used as a template for the development of more potent and selective DGAT inhibitors. Another direction is the investigation of the role of DGAT in other physiological processes beyond lipid metabolism. DGAT has been implicated in various cellular processes, including membrane trafficking and signal transduction, and the use of this compound could shed light on these processes. Finally, this compound could be used in combination with other therapeutic agents to achieve synergistic effects in the treatment of various diseases.

Synthesis Methods

N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea can be synthesized by reacting 2,5-dimethylphenyl isocyanate with 2-fluorobenzylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization and purification techniques.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been extensively used in scientific research to investigate the role of DGAT in various physiological processes. DGAT is a key enzyme involved in the synthesis of triglycerides, which are important energy storage molecules in the body. Inhibition of DGAT by this compound has been shown to have beneficial effects in various disease models, including obesity, diabetes, and atherosclerosis. This compound has also been used to study the mechanism of action of DGAT inhibitors and to develop new therapeutic agents targeting DGAT.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-11-7-8-12(2)15(9-11)19-16(20)18-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVLTBPSEJBYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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